1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one is an organic compound that contains bromine, sulfur, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of a mercapto group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atoms.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of alcohols from the carbonyl group.
Scientific Research Applications
1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the mercapto group can form strong bonds with metal ions or other nucleophiles. These interactions can lead to the formation of new compounds or the modification of existing ones, influencing their chemical and biological properties.
Comparison with Similar Compounds
Similar Compounds
1-Bromopropane: A simpler brominated compound used as a solvent.
1-Bromo-2-methylpropane: Another brominated compound with different structural features.
Bromoethane: A related compound with a simpler structure.
Properties
Molecular Formula |
C10H10Br2OS |
---|---|
Molecular Weight |
338.06 g/mol |
IUPAC Name |
1-bromo-1-[3-(bromomethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-2-7(5-11)3-9(14)4-8/h2-4,10,14H,5H2,1H3 |
InChI Key |
KGDWTWYBWGDAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)CBr)S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.